N,N'-Bis(1-pyrenylmethyl)isophthalamide
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Overview
Description
N,N’-Bis(1-pyrenylmethyl)isophthalamide is a chemical compound that belongs to the class of pyrenes. Its IUPAC name is 1-N,3-N-bis(pyren-1-ylmethyl)benzene-1,3-dicarboxamide . This compound is known for its unique structural properties, which make it useful in various scientific research applications.
Preparation Methods
The synthesis of N,N’-Bis(1-pyrenylmethyl)isophthalamide involves the reaction of isophthaloyl chloride with 1-pyrenylmethylamine. The reaction is typically carried out in a solvent such as dimethylacetamide (DMAc) with triethylamine as a base . The reaction mixture is stirred for a specific period, after which the product is isolated and purified.
Chemical Reactions Analysis
N,N’-Bis(1-pyrenylmethyl)isophthalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Complex Formation: It can form complexes with metal ions due to its amide groups.
Scientific Research Applications
N,N’-Bis(1-pyrenylmethyl)isophthalamide has several scientific research applications, including:
Chemistry: It is used as a fluorescent probe due to its pyrene moieties, which exhibit strong fluorescence.
Biology: It is used in the study of biological systems where fluorescence tagging is required.
Industry: It is used in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(1-pyrenylmethyl)isophthalamide involves its ability to interact with various molecular targets through its amide groups. These interactions can lead to the formation of complexes with metal ions, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
N,N’-Bis(1-pyrenylmethyl)isophthalamide is unique due to its dual pyrene moieties, which provide strong fluorescence. Similar compounds include:
N,N’-Bis(2-mercaptoethyl)isophthalamide: Known for its metal chelation properties.
N,N’-Bis(1-pyrenylmethyl)terephthalamide: Similar structure but with different positional isomers.
N,N’-Bis(1-pyrenylmethyl)adipamide: Similar structure but with different aliphatic chains.
This compound’s unique structural properties and versatile applications make it a valuable tool in various fields of scientific research.
Properties
CAS No. |
628317-55-5 |
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Molecular Formula |
C42H28N2O2 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
1-N,3-N-bis(pyren-1-ylmethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C42H28N2O2/c45-41(43-23-33-16-14-29-12-10-25-4-1-6-27-18-20-35(33)39(29)37(25)27)31-8-3-9-32(22-31)42(46)44-24-34-17-15-30-13-11-26-5-2-7-28-19-21-36(34)40(30)38(26)28/h1-22H,23-24H2,(H,43,45)(H,44,46) |
InChI Key |
AJUZMDXNORXGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)C5=CC(=CC=C5)C(=O)NCC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
Origin of Product |
United States |
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